

Spectroscopic Analysis of 10-Thiofolic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10-Thiofolic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for **10-Thiofolic acid** is not readily available in public literature. This guide provides a comprehensive theoretical framework for its spectroscopic analysis based on the known data of folic acid and related compounds. The presented data are predictive and intended to serve as a reference for experimental design and data interpretation.

Introduction

10-Thiofolic acid, a derivative of folic acid where the hydroxyl group at the C10 position is substituted with a thiol group, is a compound of interest in medicinal chemistry and drug development. Its structural modification can significantly alter its biological activity, making detailed spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **10-Thiofolic acid** and provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **10-Thiofolic acid**. These predictions are based on the analysis of folic acid and the known effects of substituting a hydroxyl group with a thiol group.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.6	s	1H	H7 (Pteridine ring)
~7.6	d	2H	H12, H16 (p-aminobenzoyl)
~6.6	d	2H	H13, H15 (p-aminobenzoyl)
~4.5	d	2H	H9 (Methylene bridge)
~4.3	m	1H	H19 (Glutamic acid α-CH)
~3.5	t (broad)	1H	-SH (Thiol proton)
~2.2	t	2H	H21 (Glutamic acid γ-CH ₂)
~2.0	m	2H	H20 (Glutamic acid β-CH ₂)
~11.0-13.0	br s	2H	Carboxylic acid -OH
~7.0-8.0	br s	2H	Amide -NH ₂
~8.1	d	1H	Amide -NH-

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Assignment
~174	C22, C23 (Carboxylic acids)
~166	C18 (Amide carbonyl)
~160	C4 (Pteridine ring)
~155	C2 (Pteridine ring)
~152	C6 (Pteridine ring)
~148	C11 (p-aminobenzoyl)
~145	C8a (Pteridine ring)
~129	C13, C15 (p-aminobenzoyl)
~122	C14 (p-aminobenzoyl)
~111	C12, C16 (p-aminobenzoyl)
~52	C19 (Glutamic acid α -CH)
~45	C9 (Methylene bridge)
~31	C20 (Glutamic acid β -CH ₂)
~29	C21 (Glutamic acid γ -CH ₂)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3500-3200	Strong, Broad	O-H stretch (Carboxylic acid)
3400-3300	Medium	N-H stretch (Amine, Amide)
3000-2850	Medium	C-H stretch (Aromatic, Alkyl)
2600-2550	Weak	S-H stretch (Thiol)
~1700	Strong	C=O stretch (Carboxylic acid)
~1640	Strong	C=O stretch (Amide)
1600-1450	Medium	C=C stretch (Aromatic)
~1200	Medium	C-O stretch
~1100	Medium	C-N stretch

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode	Predicted m/z	Fragment
ESI+	[M+H] ⁺	Intact molecule with proton
ESI-	[M-H] ⁻	Intact molecule, deprotonated
ESI+	[M+Na] ⁺	Sodium adduct
Fragmentation	Varies	Pteridine moiety, p-aminobenzoyl-glutamate moiety, loss of water, loss of CO ₂

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **10-Thiofolic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **10-Thiofolic acid**.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64 (adjust for signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
- Number of Scans: 1024-4096 (adjust for signal-to-noise).
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.

Data Processing:

- Apply Fourier transformation to the raw data.
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **10-Thiofolic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.

Data Analysis:

- Identify the characteristic absorption bands for functional groups such as O-H, N-H, C-H, S-H, C=O, C=C, C-O, and C-N.
- Compare the obtained spectrum with the predicted data and spectra of similar compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

- Prepare a stock solution of **10-Thiofolic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive (ESI+) and Negative (ESI-).
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 250-350 °C.
- Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

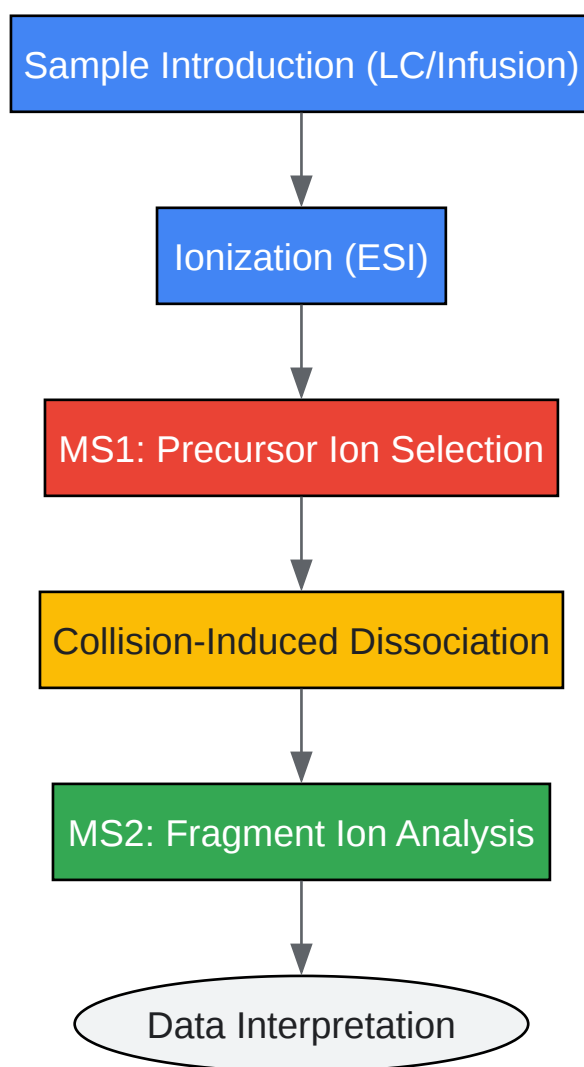
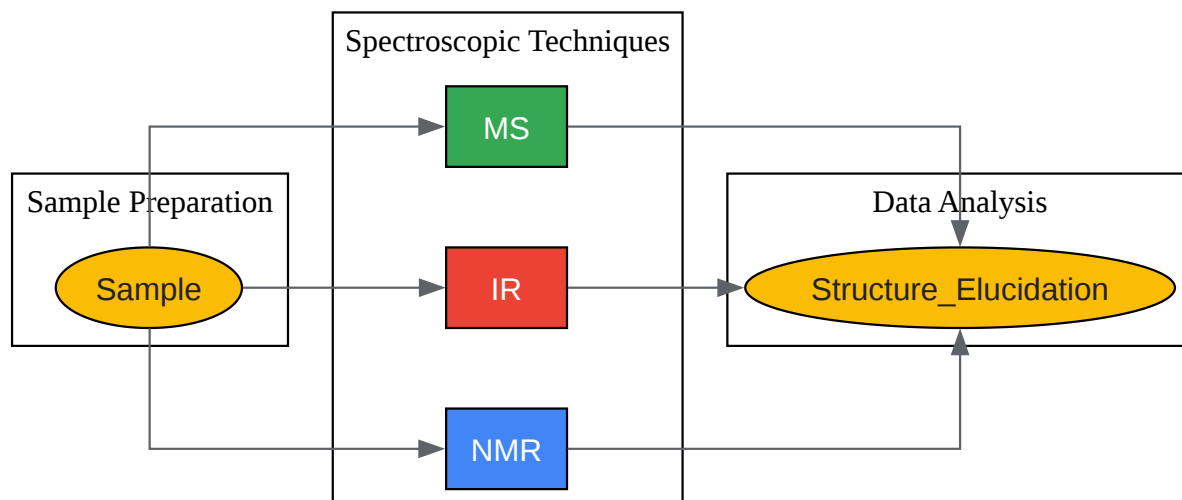
- Select the precursor ion ($[M+H]^+$ or $[M-H]^-$) in the first mass analyzer.
- Fragment the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
- Analyze the resulting fragment ions in the second mass analyzer.

Data Analysis:

- Determine the accurate mass of the molecular ion to confirm the elemental composition.
- Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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